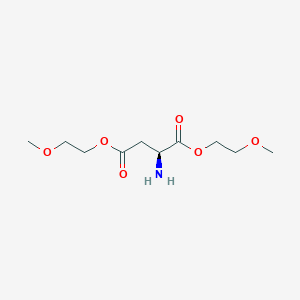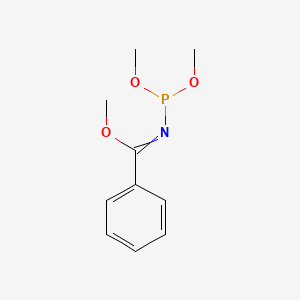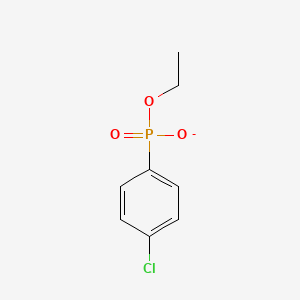
Ethyl (4-chlorophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl group and a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (4-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-chlorobenzyl chloride under reflux conditions to yield the desired product . Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates and phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (4-chlorophenyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl (4-chlorophenyl)phosphonate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. This can lead to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s phosphonate group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles .
Comparación Con Compuestos Similares
Ethyl (4-chlorophenyl)phosphonate can be compared to other similar compounds such as:
Ethyl phenylphosphonate: Lacks the chlorine substituent, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Dithis compound:
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
85501-44-6 |
|---|---|
Fórmula molecular |
C8H9ClO3P- |
Peso molecular |
219.58 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C8H10ClO3P/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
Clave InChI |
SMOCGYJMGUELIW-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



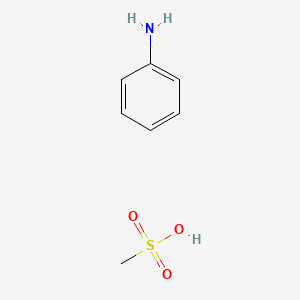

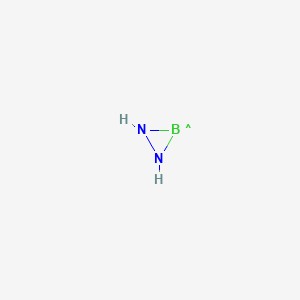
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)



